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molecular formula C8H11N3O2 B8468388 6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione

6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B8468388
M. Wt: 181.19 g/mol
InChI Key: NHLFTJCLJHPGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919337B2

Procedure details

Methallylamine (211 g, 2.97 mol) is added to a solution of concentrated hydrochloric acid (250 ml) in water (1.91), followed by portionwise addition of potassium cyanate (240 g, 2.97 mol). The reaction is then heated for 2 hours at 80° C., prior to cooling and evaporation to afford (2-methyl-allyl)-urea (244.5 g), mp 114-115° C. The urea (268 g, 2.35 mol) is added to a solution of cyanoacetic acid (220 g, 2.59 mol) in acetic anhydride (536 ml) and the reaction is heated at 70° C. for 1 hour, cooled to 0° C. and diluted with ether. The resultant solid is collected by filtration, washed with ether, suspended in water (2.2 l) and heated to 75° C. 2M aqueous sodium hydroxide solution is then added portionwise over 30 min to maintain pH between 8 and 9.5. The reaction is cooled to room temperature, treated with acetic acid (12 ml), further cooled to 10° C. and the resultant solid is collected by filtration, washed with cold water and dried to afford 6-amino-1-(2-methyl-allyl)-1H-pyrmidine-2,4-dione, mp 267-269° C. The uracil (253 g, 1.40 mol) is added to a solution of sodium hydroxide (123 g, 3.07 mol) in water (2.5 l) and allowed to exotherm then cooled to 20° C. Dimethyl sulfate (196 ml, 2.06 mol) is added portionwise over 1 hour. After standing overnight, the reaction is cooled to 5° C. and the solid collected by filtration to give 6-amino-3-methyl-1-(2-methyl-allyl)-1H-pyrimidine-2,4-dione, mp 162-163° C. The methyluracil (165 g, 0.85 mol) is suspended in water (1.551) and concentrated hydrochloric acid (72 ml). A solution of sodium nitrite (58.4 g, 0.85 mol) in water (117 ml) is then added dropwise over 30 minutes and the reaction is stirred at 20° C. for 3 hours. The solid is collected by filtration, washed successively with water, methanol and ether to afford 6-amino-3-methyl-1-(2-methyl-allyl)-5-nitroso-1H-pyriridine-2,4-dione, mp 213° C. (dec). The nitrosouracil (190 g, 0.85 mol) is suspended in water (950 ml), heated to 85° C. and sodium dithionite (85%, 347.2 g, 1.69 mol) is added portionwise. After cooling to room temperature, the solid is collected by filtration to afford 5,6-diamino-3-methyl-1-(2-methyl-allyl)-1H-pyrimidine-2,4-dione, mp 152-153° C.
Name
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
536 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:8])[CH2:3][NH:4][C:5]([NH2:7])=[O:6].[C:9]([CH2:11][C:12](O)=[O:13])#[N:10]>C(OC(=O)C)(=O)C.CCOCC>[NH2:10][C:9]1[N:4]([CH2:3][C:2]([CH3:1])=[CH2:8])[C:5](=[O:6])[NH:7][C:12](=[O:13])[CH:11]=1

Inputs

Step One
Name
Quantity
268 g
Type
reactant
Smiles
CC(CNC(=O)N)=C
Name
Quantity
220 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
536 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The resultant solid is collected by filtration
WASH
Type
WASH
Details
washed with ether
TEMPERATURE
Type
TEMPERATURE
Details
heated to 75° C
ADDITION
Type
ADDITION
Details
2M aqueous sodium hydroxide solution is then added portionwise over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to maintain pH between 8 and 9.5
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
ADDITION
Type
ADDITION
Details
treated with acetic acid (12 ml)
TEMPERATURE
Type
TEMPERATURE
Details
further cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
the resultant solid is collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(NC(N1CC(=C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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